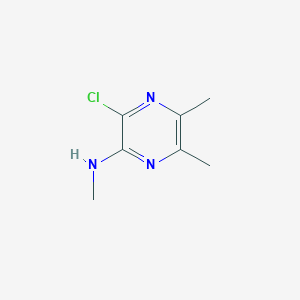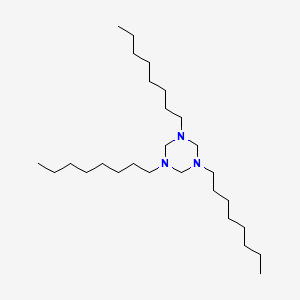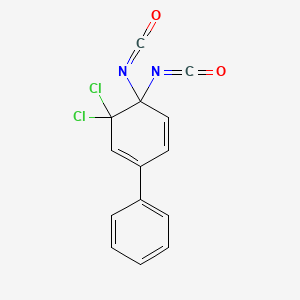
Potassiumtriphosphatehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassiumtriphosphatehydrate is typically synthesized by neutralizing phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows:
H3PO4+3KOH→K3PO4+3H2O
The resulting potassium phosphate can then be crystallized and hydrated to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity phosphoric acid and potassium hydroxide. The reaction is carried out in a controlled environment to ensure the purity of the final product. The mixture is then subjected to crystallization and drying processes to obtain the hydrated form of potassiumtriphosphate .
Analyse Des Réactions Chimiques
Types of Reactions
Potassiumtriphosphatehydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the products are typically substituted phosphates .
Applications De Recherche Scientifique
Potassiumtriphosphatehydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassiumtriphosphatehydrate exerts its effects is primarily through its strong basicity and buffering capacity. It can neutralize acids and maintain pH stability in various chemical and biological systems. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and other cations in solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium phosphate (Na₃PO₄)
- Triammonium phosphate ((NH₄)₃PO₄)
- Tricalcium phosphate (Ca₃(PO₄)₂)
Uniqueness
Potassiumtriphosphatehydrate is unique due to its high solubility in water and its ability to act as a strong base. Unlike trisodium phosphate, it does not introduce sodium ions into the system, making it suitable for applications where sodium content needs to be minimized .
Propriétés
Formule moléculaire |
H2K5O11P3 |
|---|---|
Poids moléculaire |
466.42 g/mol |
Nom IUPAC |
pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate;hydrate |
InChI |
InChI=1S/5K.H5O10P3.H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2/q5*+1;;/p-5 |
Clé InChI |
UDLOHNCEMDNDGR-UHFFFAOYSA-I |
SMILES canonique |
O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)





![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)






